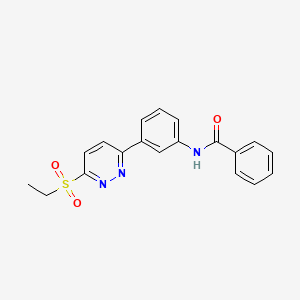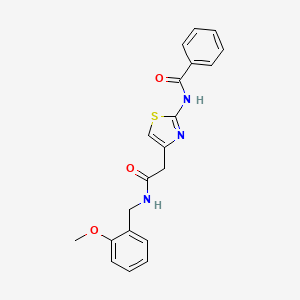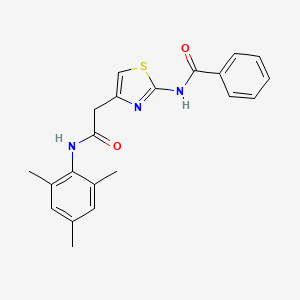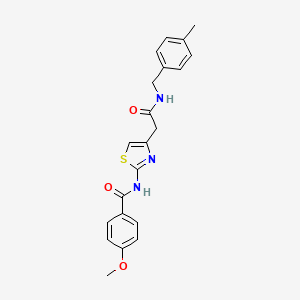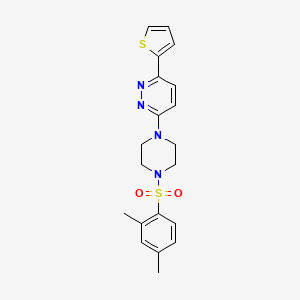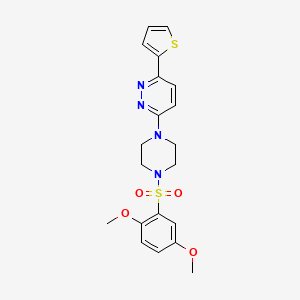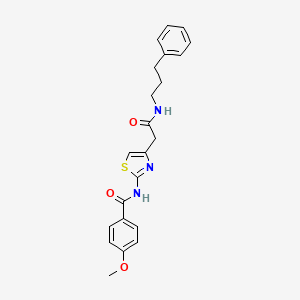
4-methoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide
Vue d'ensemble
Description
“4-methoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This compound is part of a group of molecules that, when entering physiological systems, behave unpredictably and reset the system differently .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH, which resulted in the formation of an ester compound during the early stage of synthesis .
Chemical Reactions Analysis
The thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Mécanisme D'action
4-methoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide is converted into MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively damages dopaminergic neurons in the substantia nigra. This results in a decrease in dopamine levels in the brain, leading to the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models of Parkinson's disease. This compound has been shown to cause a decrease in dopamine levels in the brain, leading to the characteristic symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the disease process. However, this compound has limitations in terms of its toxicity and potential side effects, which must be carefully considered when designing experiments.
Orientations Futures
There are several future directions for research on 4-methoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms of this compound-induced neuronal damage. Another area of interest is the use of this compound as a tool for studying other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential limitations and toxicity.
In conclusion, this compound is a synthetic compound that has been widely studied in the field of biochemistry and pharmacology. It has potential applications in scientific research, particularly in the study of Parkinson's disease and other neurological disorders. This compound has a known mechanism of action and has been shown to selectively damage dopaminergic neurons in the brain, leading to a Parkinson's-like syndrome in animals and humans. While this compound has several advantages for use in laboratory experiments, its potential toxicity and side effects must be carefully considered. Future research on this compound may lead to new treatments for Parkinson's disease and a better understanding of other neurological disorders.
Applications De Recherche Scientifique
4-methoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide has been used extensively in scientific research to study the mechanisms of Parkinson's disease and other neurological disorders. It has been shown to selectively damage dopaminergic neurons in the brain, leading to a Parkinson's-like syndrome in animals and humans. This has allowed researchers to study the disease process and develop potential treatments for Parkinson's disease.
Propriétés
IUPAC Name |
4-methoxy-N-[4-[2-oxo-2-(3-phenylpropylamino)ethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-28-19-11-9-17(10-12-19)21(27)25-22-24-18(15-29-22)14-20(26)23-13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12,15H,5,8,13-14H2,1H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMTYCIUPBWRLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-methylbenzamide](/img/structure/B3312186.png)
![N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-1-naphthamide](/img/structure/B3312200.png)
![4-isopropyl-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3312207.png)
![4-ethoxy-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3312212.png)
